N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-4-9-14-12-7-6-8-13(11(12)3)15-18(16,17)10-5-2/h1,6-8,14-15H,5,9-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWRZANEVTXWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC(=C1C)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-Methyl-3-nitroaniline, which is then subjected to reduction to form 2-Methyl-3-aminophenyl. This intermediate is then reacted with prop-2-ynylamine under suitable conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group in the intermediate stages can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield aldehydes or ketones, while reduction of the nitro group results in the formation of amines.
Scientific Research Applications
N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide has several applications in scientific research, including use as a building block in synthesizing complex molecules, investigation as an enzyme inhibitor or ligand in biochemical assays, exploration for potential therapeutic properties (such as anti-inflammatory and antimicrobial activities), and utilization in developing new materials with specific properties like polymers or coatings.
Chemistry
this compound serves as a fundamental building block in the creation of more complex molecules. The compound's unique combination of functional groups gives it distinct chemical reactivity, making it versatile in various applications. The alkyne group can be oxidized to form carbonyl compounds, while the aromatic ring can undergo electrophilic substitution reactions.
Biology
This compound is also potentially useful as an enzyme inhibitor or as a ligand in biochemical assays. The sulfonamide group can form hydrogen bonds with biological molecules, and the alkyne group can participate in click chemistry reactions, which can modulate the activity of enzymes or receptors.
Medicine
this compound has been explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Functional Group Analysis
The compound’s key functional groups (sulfonamide, prop-2-ynylamino, and methylphenyl) distinguish it from analogs. Below is a comparative analysis with related molecules:
Key Observations :
- Sulfonamide vs.
- Aromatic Systems : Unlike thiophene- or naphthalene-containing analogs (e.g., compounds in ), the methylphenyl core in the target compound may reduce steric hindrance, favoring interactions with flat binding pockets.
- Prop-2-ynylamino Group: Shared with the acrylamide derivative in , this group enables click chemistry modifications but may introduce metabolic instability compared to saturated alkylamines.
Hydrogen Bonding and Crystal Packing
The sulfonamide group participates in robust hydrogen-bonding networks, as demonstrated by graph set analysis (e.g., $ \text{N-H} \cdots \text{O} $ motifs), which are critical for stabilizing crystal structures . In contrast, thiophene-containing analogs (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) exhibit weaker hydrogen bonds due to the electron-withdrawing nature of thiophene, reducing their lattice stability .
Biological Activity
N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Preparation of Intermediates : The synthesis often begins with 2-Methyl-3-nitroaniline, which is reduced to form 2-Methyl-3-aminophenyl.
- Reaction with Prop-2-ynylamine : The amine is then reacted with prop-2-ynylamine under controlled conditions, often using solvents like ethanol or methanol, and may involve catalysts to enhance yield.
Industrial Production
In industrial settings, continuous flow reactors and automated systems may be employed to optimize production efficiency. Purification processes such as recrystallization or chromatography are essential to obtain high-purity compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions, modulating the activity of enzymes or receptors.
Antimicrobial and Antioxidant Properties
Sulfonamides, in general, are known for their antimicrobial properties. Research indicates that derivatives of sulfonamide compounds exhibit varying degrees of antimicrobial and antioxidant activities:
- Antimicrobial Activity : In studies assessing the antimicrobial efficacy of sulfonamide derivatives, none demonstrated significant activity below 100 μM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antioxidant Activity : Some sulfonamide derivatives have shown promising antioxidant activities when tested using methods such as DPPH radical scavenging and FRAP assays. For example, certain compounds derived from coumarin structures exhibited notable antioxidant properties .
Study on Antifibrotic Activity
Research has indicated that compounds similar to this compound may inhibit the TGF-beta signaling pathway, which is crucial in fibrosis development. This suggests potential therapeutic applications in conditions characterized by excessive fibrosis .
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals its unique combination of functional groups that confer distinct biological activities. For instance, its dual functionality allows it to act as both an enzyme inhibitor and a ligand in biochemical assays.
| Compound Name | Antimicrobial Activity (MIC μM) | Antioxidant Activity (DPPH mM) |
|---|---|---|
| This compound | >100 | Not specified |
| Coumarin Derivative 5b | >100 | 7.6 |
| Coumarin Derivative 8c | >100 | 19.1 |
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves sequential alkylation and sulfonylation steps. For example, a propargylamine group can be introduced via nucleophilic substitution using 3-chloro-3-methyl-1-butyne under basic conditions (e.g., 4 N NaOH in DMF at 60°C). Subsequent sulfonylation with propane-1-sulfonyl chloride in methylene chloride, catalyzed by triethylamine, yields the target compound. Optimization may include solvent selection (e.g., DMF vs. NMP), temperature control to minimize side reactions, and purification via column chromatography .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodology : Characterization relies on 1H/13C NMR to confirm proton environments and carbon frameworks, FT-IR for functional group analysis (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight verification. Advanced techniques like X-ray crystallography (using SHELXL for refinement) can resolve stereochemistry and hydrogen-bonding patterns .
Q. What analytical techniques are recommended for purity assessment and impurity profiling?
- Methodology : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) identifies impurities. LC-MS aids in detecting low-abundance byproducts. For quantitative analysis, elemental analysis ensures stoichiometric consistency. Impurities are controlled using thresholds (e.g., ≤0.1% for individual unspecified impurities) as per ICH guidelines .
Advanced Research Questions
Q. How does the propargylamine moiety influence the compound’s bioactivity, and what strategies address its metabolic instability?
- Methodology : The propargyl group may enhance target binding via π-π interactions but can undergo oxidative metabolism. Metabolic stability assays (e.g., liver microsome studies) quantify degradation rates. Structural modifications, such as replacing the terminal alkyne with a cyclopropane ring, can improve stability while retaining activity. Computational tools (e.g., molecular docking) predict interactions with cytochrome P450 enzymes .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they mitigated?
- Methodology : Flexible substituents (e.g., prop-2-ynylamino group) may disorder crystals. Low-temperature data collection (e.g., 100 K) reduces thermal motion artifacts. TWINABS (for twinned crystals) and SHELXD/E (for phase determination) resolve ambiguities. Hydrogen-bonding networks are analyzed using graph-set notation to identify supramolecular motifs .
Q. How can contradictory data in biological assays (e.g., IC50 variability) be systematically addressed?
- Methodology : Variability may stem from assay conditions (e.g., pH, ion concentrations). Dose-response curves with replicates (n ≥ 3) and positive controls (e.g., known sodium channel inhibitors) validate reproducibility. Patch-clamp electrophysiology directly measures ion channel modulation to confirm mechanistic hypotheses .
Q. What role do hydrogen-bonding patterns play in the compound’s solid-state stability and solubility?
- Methodology : Hirshfeld surface analysis maps intermolecular interactions (e.g., N–H⋯O sulfonamide bonds). Solubility is assessed via shake-flask experiments in buffered media. Co-crystallization with co-formers (e.g., cyclodextrins) enhances aqueous solubility by disrupting tight crystal packing .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
